6-bromo-2-(difluoromethyl)-3-methyl-2H-indazole
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Overview
Description
6-Bromo-2-(difluoromethyl)-3-methyl-2H-indazole is an organic compound belonging to the class of indazoles. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of bromine and difluoromethyl groups in this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(difluoromethyl)-3-methyl-2H-indazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions usually involve the use of a palladium catalyst, a base, and an appropriate solvent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may vary to optimize yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(difluoromethyl)-3-methyl-2H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Bromo-2-(difluoromethyl)-3-methyl-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-(difluoromethyl)-3-methyl-2H-indazole involves its interaction with specific molecular targets. The presence of bromine and difluoromethyl groups can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(difluoromethyl)-3-fluoropyridine: Another fluorinated heterocyclic compound with similar structural features.
2-Bromo-6-(difluoromethyl)pyridine: Shares the bromine and difluoromethyl groups but differs in the core structure.
Uniqueness
6-Bromo-2-(difluoromethyl)-3-methyl-2H-indazole is unique due to its indazole core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C9H7BrF2N2 |
---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
6-bromo-2-(difluoromethyl)-3-methylindazole |
InChI |
InChI=1S/C9H7BrF2N2/c1-5-7-3-2-6(10)4-8(7)13-14(5)9(11)12/h2-4,9H,1H3 |
InChI Key |
NKVOGKRMEIEFBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C(F)F)Br |
Origin of Product |
United States |
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